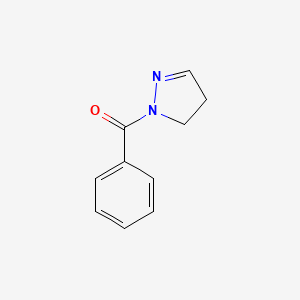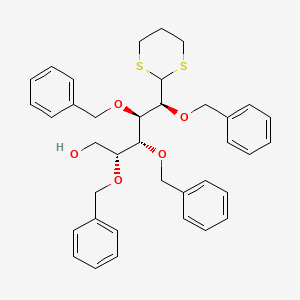
(2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol is a complex organic compound that features multiple functional groups, including benzyloxy groups and a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol typically involves multiple steps:
Formation of the Dithiane Moiety: The dithiane group can be introduced via the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol in the presence of an acid catalyst.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride.
Coupling Reactions: The protected intermediates are then coupled using appropriate reagents to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dithiane moiety can be reduced to form a thiol or a hydrocarbon.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Thiol derivatives, hydrocarbons.
Substitution: Various substituted benzyloxy derivatives.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms involving dithiane and benzyloxy groups.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a drug candidate or as a precursor to pharmacologically active compounds.
- Explored for its role in drug delivery systems due to its multiple functional groups.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol depends on its specific application. In general, the compound can interact with molecular targets through its benzyloxy and dithiane groups. These interactions can involve hydrogen bonding, van der Waals forces, and covalent bonding, leading to various biological and chemical effects.
Comparison with Similar Compounds
- (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)pentan-1-ol
- (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)hexan-1-ol
- (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)butan-1-ol
Uniqueness:
- The presence of the dithiane moiety in (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol distinguishes it from other similar compounds.
- The specific stereochemistry of the compound contributes to its unique reactivity and interactions with other molecules.
Properties
Molecular Formula |
C37H42O5S2 |
|---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-5-(1,3-dithian-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentan-1-ol |
InChI |
InChI=1S/C37H42O5S2/c38-24-33(39-25-29-14-5-1-6-15-29)34(40-26-30-16-7-2-8-17-30)35(41-27-31-18-9-3-10-19-31)36(37-43-22-13-23-44-37)42-28-32-20-11-4-12-21-32/h1-12,14-21,33-38H,13,22-28H2/t33-,34-,35-,36+/m1/s1 |
InChI Key |
FWEOVDIWFQGEAQ-ACYSOYCRSA-N |
Isomeric SMILES |
C1CSC(SC1)[C@H]([C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1CSC(SC1)C(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


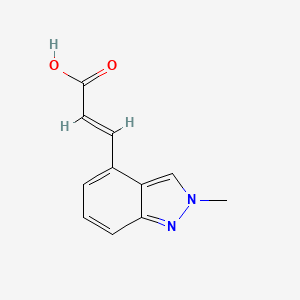
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
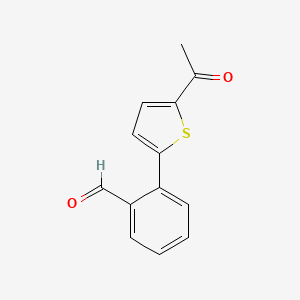

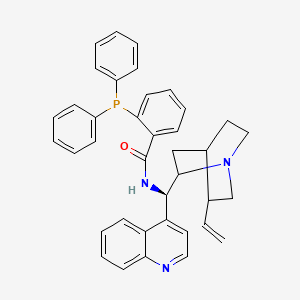
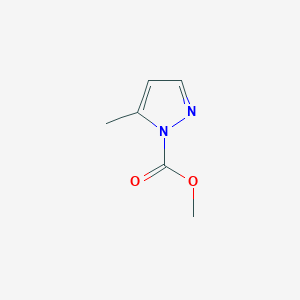
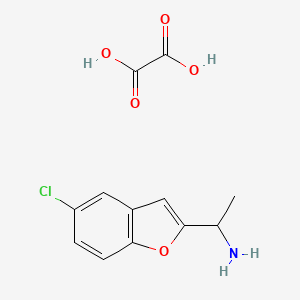
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
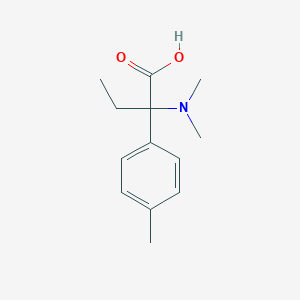

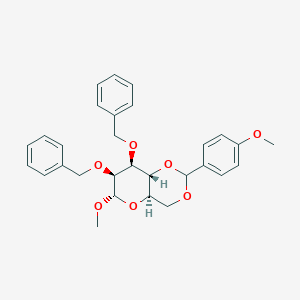
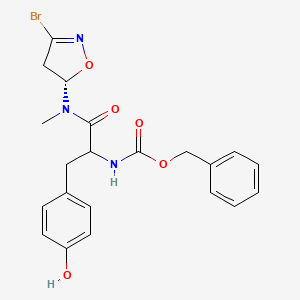
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
